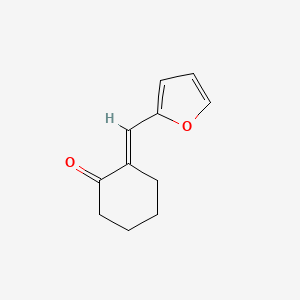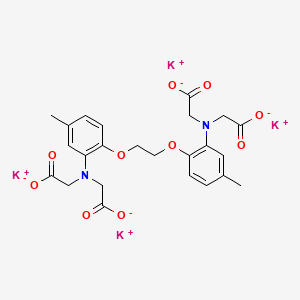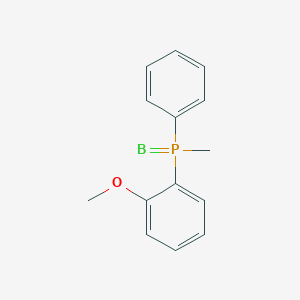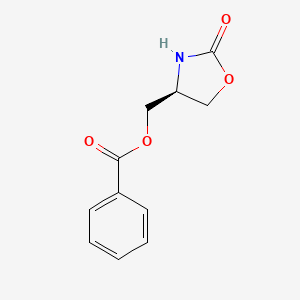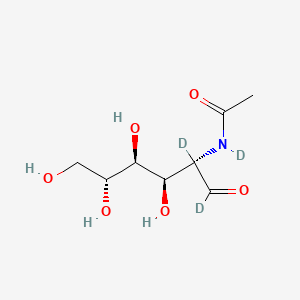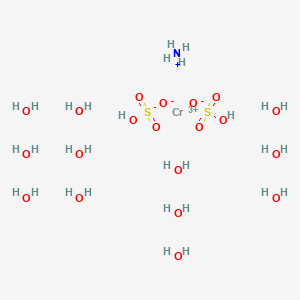
Ammonium chromic sulfate dodecahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium chromic sulfate dodecahydrate, also known as ammonium chromium(III) sulfate dodecahydrate, is an inorganic compound with the formula ( \text{NH}_4\text{Cr(SO}_4\text{)}_2 \cdot 12\text{H}_2\text{O} ). It is a double salt of chromium, ammonium, and sulfuric acid, and crystallizes from water solutions as a dodecahydrate. This compound is known for its blue-violet crystalline appearance and is used in various applications, including as a mordant in dyeing .
Synthetic Routes and Reaction Conditions:
-
Reaction between Chromium and Ammonium Sulfates: This method involves the reaction of chromium(III) sulfate dodecahydrate with ammonium sulfate. The compounds are dissolved in hot water separately and then mixed with intense stirring. Cooling or evaporation of the solution leads to the crystallization of this compound . [ \text{(NH}_4\text{)}_2\text{SO}_4 + \text{Cr}_2\text{(SO}_4\text{)}_3 = 2\text{NH}_4\text{Cr(SO}_4\text{)}_2 ]
-
Reaction between Ammonium Dichromate, Sulfuric Acid, and Hydrogen Peroxide: In this method, ammonium dichromate reacts with sulfuric acid and hydrogen peroxide. The reaction mixture is stirred until precipitation stops, followed by filtration and washing with ethanol or acetone . [ \text{(NH}_4\text{)}_2\text{Cr}_2\text{O}_7 + 3\text{H}_2\text{O}_2 + 4\text{H}_2\text{SO}_4 = 2\text{NH}_4\text{Cr(SO}_4\text{)}_2 + \text{H}_2\text{O} ]
-
Reaction with Reducing Agents: Ammonium dichromate reacts with sulfuric acid and reducing agents such as ethanol, isopropanol, oxalic acid, formic acid, or glucose . [ \text{(NH}_4\text{)}_2\text{Cr}_2\text{O}_7 + 3\text{C}_2\text{H}_5\text{OH} + 4\text{H}_2\text{SO}_4 = 2\text{NH}_4\text{Cr(SO}_4\text{)}_2 + 3\text{CH}_3\text{COH} + 7\text{H}_2\text{O} ]
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions similar to the synthetic routes mentioned above, with precise control over reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can undergo redox reactions where chromium(III) is oxidized to chromium(VI) or reduced to chromium(II) depending on the reagents and conditions used.
Substitution Reactions: The compound can participate in substitution reactions where the sulfate ions are replaced by other anions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Ethanol, isopropanol, oxalic acid, formic acid, glucose.
Major Products Formed:
Oxidation: Chromium(VI) compounds such as chromates and dichromates.
Reduction: Chromium(II) compounds.
Aplicaciones Científicas De Investigación
Ammonium chromic sulfate dodecahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a fixative for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized as a mordant in dyeing textiles, in tanning leather, and in the production of pigments.
Mecanismo De Acción
The mechanism of action of ammonium chromic sulfate dodecahydrate involves the interaction of chromium(III) ions with various molecular targets. Chromium(III) ions can form complexes with DNA and proteins, affecting their structure and function . The compound’s ability to penetrate cell membranes is limited, but it can exert its effects through the formation of stable complexes with cellular components .
Comparación Con Compuestos Similares
Potassium Chromium(III) Sulfate Dodecahydrate (Potassium Alum): Similar in structure and properties, but contains potassium instead of ammonium.
Chromium(III) Sulfate: Lacks the ammonium component and is used in different applications.
Ammonium Aluminum Sulfate Dodecahydrate (Ammonium Alum): Contains aluminum instead of chromium and is used in water purification and as a food additive.
Uniqueness: Ammonium chromic sulfate dodecahydrate is unique due to its specific combination of chromium and ammonium ions, which imparts distinct chemical properties and applications, particularly in dyeing and tanning processes .
Propiedades
IUPAC Name |
azanium;chromium(3+);hydrogen sulfate;dodecahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H3N.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;1H3;2*(H2,1,2,3,4);12*1H2/q+3;;;;;;;;;;;;;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVUXDNQPIGCAP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH30NO20S2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10022-47-6 |
Source


|
| Record name | Ammonium chromic sulfate dodecahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMONIUM CHROMIC SULFATE DODECAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501DQ4609S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
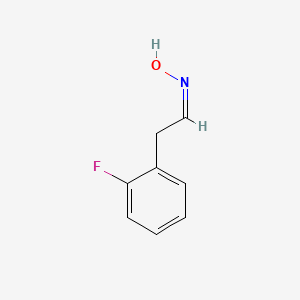
![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)

